4-(Benzoyloxy)-4-phenyl-2-butanone
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Overview
Description
4-(Benzoyloxy)-4-phenyl-2-butanone is an organic compound characterized by its unique structure, which includes a benzoyloxy group attached to a phenyl-substituted butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzoyloxy)-4-phenyl-2-butanone typically involves the benzoylation of 4-phenyl-2-butanone. One common method is the reaction of 4-phenyl-2-butanone with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzoyloxy)-4-phenyl-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid and phenylbutanone derivatives.
Reduction: 4-phenyl-2-butanol.
Substitution: Various substituted phenylbutanone derivatives.
Scientific Research Applications
4-(Benzoyloxy)-4-phenyl-2-butanone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzoyloxy)-4-phenyl-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 4-(Benzoyloxy)benzoic acid
- 4-(Benzoyloxy)phenylacetic acid
- 4-(Benzoyloxy)benzaldehyde
Comparison: Compared to these similar compounds, 4-(Benzoyloxy)-4-phenyl-2-butanone is unique due to its butanone backbone, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(3-oxo-1-phenylbutyl) benzoate |
InChI |
InChI=1S/C17H16O3/c1-13(18)12-16(14-8-4-2-5-9-14)20-17(19)15-10-6-3-7-11-15/h2-11,16H,12H2,1H3 |
InChI Key |
WNSQWSMRULNXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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